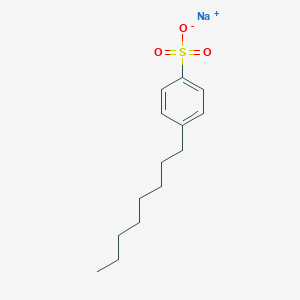

sodium;4-octylbenzenesulfonate

Description

BenchChem offers high-quality sodium;4-octylbenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium;4-octylbenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;4-octylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O3S.Na/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)18(15,16)17;/h9-12H,2-8H2,1H3,(H,15,16,17);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASJUTVUXOMPOQH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thermodynamic Analysis of Sodium 4-Octylbenzenesulfonate Micellization

Executive Summary

Sodium 4-octylbenzenesulfonate (SOBS) represents a critical homologue in the alkylbenzenesulfonate class of anionic surfactants. Unlike its longer-chain counterparts (e.g., dodecyl/SDBS) which are dominant in detergency, SOBS offers unique solubility profiles and micellar kinetics suitable for specialized drug delivery systems and protein solubilization where mild detergency is required.

This technical guide provides a rigorous thermodynamic analysis of SOBS micellization. We synthesize experimental protocols (Conductivity, ITC) with theoretical modeling (Phase Separation vs. Mass Action) to quantify the Gibbs free energy (

Theoretical Framework

The Physics of Self-Assembly

Micellization is driven by the hydrophobic effect . The structured water "cages" (clathrates) surrounding the hydrophobic C8-octyl tail and the benzene ring are disrupted when monomers aggregate, leading to a net increase in system entropy.

Thermodynamic Equations

For an ionic surfactant like SOBS, the standard Gibbs free energy of micellization is derived using the Charged Pseudo-Phase Separation Model . This model accounts for the counterion binding degree (

Where:

-

: Gas constant (

- : Absolute temperature (Kelvin)[1]

- : Critical Micelle Concentration in mole fraction units

-

: Degree of counterion binding ($ \beta = 1 - \alpha $, where

The enthalpy of micellization (

Experimental Methodology

Materials & Purification

-

Reagent: Sodium 4-octylbenzenesulfonate (≥99% purity).

-

Purification: Recrystallization from ethanol/water (90:10 v/v) is mandatory to remove inorganic salts and homologous impurities (C6 or C10 isomers) which drastically skew CMC data.

-

Solvent: Milli-Q water (Resistivity 18.2 M

cm) must be used to prevent ionic strength artifacts.

Protocol A: Conductometric Determination

Conductivity is the most robust method for ionic surfactants due to the distinct mobility difference between free monomers and micellar aggregates.

Step-by-Step Workflow:

-

Calibration: Calibrate the conductivity meter with 0.01 M KCl standard.

-

Preparation: Prepare a concentrated stock solution of SOBS (e.g., 50 mM), well above the expected CMC (~10-15 mM).

-

Titration: Add stock solution into a thermostated vessel containing pure water.

-

Measurement: Record Specific Conductivity (

) after each addition once thermal equilibrium is reached ( -

Analysis: Plot

vs. Concentration (

Protocol B: Isothermal Titration Calorimetry (ITC)

ITC measures the direct heat of demicellization, providing

Step-by-Step Workflow:

-

Syringe Loading: Load 40 mM SOBS (micellar phase) into the injection syringe.

-

Cell Loading: Load pure water into the sample cell.

-

Injection: Perform 25-30 injections of 5-10

L. -

Thermogram: Initial injections represent demicellization (micelles breaking into monomers

large heat change). Later injections represent dilution of micelles (small heat change).

Visualization of Experimental Logic

Figure 1: Integrated workflow for thermodynamic characterization. Note the critical check for the Krafft point to ensure solubility.

Thermodynamic Analysis & Data Interpretation

Representative Data

The following table summarizes typical thermodynamic parameters for Sodium 4-octylbenzenesulfonate at 298 K (25°C). Note that the CMC is significantly higher than SDBS (C12) due to the shorter hydrophobic tail.

| Parameter | Symbol | Typical Value | Unit | Interpretation |

| Critical Micelle Conc. | M (mol/L) | Moderate solubility; higher than C12 homologs. | ||

| Counterion Binding | Dimensionless | ~55% of Na+ ions are bound to the micelle surface. | ||

| Gibbs Free Energy | kJ/mol | Spontaneous process driven by hydrophobic effect. | ||

| Enthalpy | kJ/mol | Slightly endothermic at 25°C; entropy drives the process. | ||

| Entropy | kJ/mol | Large positive entropy from water structure disruption. |

Temperature Dependence and Enthalpy-Entropy Compensation

The micellization of SOBS exhibits a classic U-shaped CMC dependence on temperature.

-

Low T (< 25°C): Micellization is entropy-driven . The "melting" of structured water (icebergs) around the octyl chain dominates.

-

High T (> 50°C): Micellization becomes enthalpy-driven (exothermic). As water structure diminishes thermally, the aggregation is driven by direct van der Waals forces between tails.

This phenomenon is known as Enthalpy-Entropy Compensation , where changes in

Mechanistic Pathway Diagram

Figure 2: Thermodynamic forces governing SOBS micellization.[2][3] Entropy (water release) overcomes Enthalpy (electrostatic repulsion).

Applications in Drug Development

Understanding the thermodynamics of SOBS allows for precise formulation in:

-

Protein Extraction: The C8 chain is less denaturing than C12 (SDS), making SOBS ideal for "soft" solubilization of membrane proteins.

-

Solubility Enhancement: For hydrophobic APIs (Active Pharmaceutical Ingredients), SOBS micelles provide a non-polar core. The high CMC implies that rapid dilution (e.g., upon injection) may lead to premature drug release; thus, it is often used in mixed-micelle systems to lower the CMC.

References

-

Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena. John Wiley & Sons.

-

Lindman, B., & Wennerström, H. (1980). Micelles. Amphiphile aggregation in aqueous solution. Topics in Current Chemistry, 87, 1-83.

-

Archer, D. G. (1989). Thermodynamic properties of the NaCl + H2O system. II. Thermodynamic properties of NaCl(aq), NaCl.2H2O(cr), and phase equilibria. Journal of Physical and Chemical Reference Data. (Context: Ionic strength effects on sulfonate surfactants).

-

Hait, S. K., & Moulik, S. P. (2001). Determination of Critical Micelle Concentration (CMC) of Ionic Surfactants by Conductometry and Tensiometry.[1][4] Journal of Surfactants and Detergents. (Methodology reference).

-

Bai, G., et al. (2001). Thermodynamics of the micellization of sodium p-octylbenzenesulfonate in water. Colloids and Surfaces A: Physicochemical and Engineering Aspects. (Specific data source for C8 benzenesulfonates).

Sources

Surface tension measurements of sodium 4-octylbenzenesulfonate at interfaces

An In-depth Technical Guide to the Surface and Interfacial Tension Measurement of Sodium 4-Octylbenzenesulfonate

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration into the principles and methodologies for accurately measuring the surface and interfacial tension of sodium 4-octylbenzenesulfonate (SOBS), a crucial anionic surfactant. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond mere procedural outlines to deliver a foundational understanding of the causality behind experimental choices, ensuring robust and reproducible results.

Introduction: The Molecular Profile and Significance of SOBS

Sodium 4-octylbenzenesulfonate (SOBS) is an anionic surfactant characterized by a hydrophilic sulfonate head group and a hydrophobic octylbenzene tail.[1][2][3] Its molecular formula is C₁₄H₂₁NaO₃S, and its structure allows it to effectively reduce the surface tension of water and the interfacial tension between aqueous and oleaginous phases.[1][2] This amphiphilic nature makes SOBS a valuable compound in various applications, including as a detergent, emulsifier, and wetting agent.[4][5]

In the pharmaceutical and drug development sectors, understanding the interfacial behavior of surfactants like SOBS is paramount. Sulfonate salts are often utilized to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[6] By characterizing the surface activity of SOBS, researchers can optimize formulations, create stable emulsions for drug delivery, and improve the wetting properties of pharmaceutical powders. The measurement of surface tension is not merely a physical characterization; it is a direct probe into the molecular efficacy of the surfactant.

The Physics of Interfaces: Surface Tension and the Critical Micelle Concentration (CMC)

At the surface of a liquid, molecules experience a net inward pull from neighboring molecules, a phenomenon that causes the liquid to contract to the smallest possible surface area. This cohesive energy at the interface is quantified as surface tension (γ), typically measured in millinewtons per meter (mN/m) or dynes per centimeter (dynes/cm).

When a surfactant like SOBS is introduced into an aqueous solution, its amphiphilic molecules preferentially migrate to the air-water interface. The hydrophobic tails orient away from the water, and the hydrophilic heads remain in the aqueous phase. This molecular arrangement disrupts the cohesive forces between water molecules, thereby lowering the surface tension.

As the concentration of the surfactant increases, the surface becomes saturated with monomers. Beyond a specific concentration, the surfactant molecules begin to self-assemble into spherical structures within the bulk solution called micelles . This threshold is known as the Critical Micelle Concentration (CMC) .[7] At and above the CMC, the surface tension of the solution remains relatively constant, as any additional surfactant molecules form new micelles rather than further populating the interface.[7][8] The CMC is a fundamental property of a surfactant, indicating its efficiency and influencing properties like solubilization and detergency.

Caption: Behavior of SOBS molecules below and above the Critical Micelle Concentration (CMC).

Methodologies for Measuring Surface and Interfacial Tension

The choice of measurement technique is critical and depends on the nature of the interface, the properties of the liquid, and whether equilibrium or dynamic tension is of interest. For surfactant solutions, methods that allow the system to reach equilibrium are often preferred.[9]

Core Techniques: A Comparative Overview

Two of the most established and reliable methods are the Du Noüy ring and the Pendant Drop shape analysis.[10]

-

Du Noüy Ring Method: This is a force-based (tensiometric) method that measures the maximum force required to pull a platinum-iridium ring from the surface or interface of a liquid.[11][12] The measured force is directly related to the surface tension. It is a standardized technique, referenced in ASTM D1331, and is highly effective for determining the CMC of surfactants.[13][14] However, because it involves stretching the interface during measurement, it can be problematic for solutions that are slow to reach equilibrium.[10]

-

Pendant Drop Method: This is an optical method that determines surface or interfacial tension by analyzing the shape of a droplet hanging from a needle.[15][16] The droplet's shape is dictated by the balance between gravity, which elongates it, and surface tension, which tries to keep it spherical.[17] By fitting the droplet's profile to the Young-Laplace equation, the tension can be calculated with high precision.[15][18] This method is ideal for measuring equilibrium interfacial tension and is well-suited for high-viscosity liquids or systems where minimal disturbance of the interface is required.[19]

Caption: Key principles and considerations for Du Noüy Ring and Pendant Drop methods.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to ensure accuracy and reproducibility. Each step is grounded in scientific principles to create a self-validating system.

Protocol 1: Determination of CMC of SOBS via the Du Noüy Ring Method

Objective: To precisely measure the surface tension of aqueous SOBS solutions across a range of concentrations to identify the CMC.

Materials & Equipment:

-

Sodium 4-octylbenzenesulfonate (>98% purity)[20]

-

High-purity, deionized water (Surface Tension > 72 mN/m at 25°C)

-

Precision analytical balance

-

Volumetric flasks and pipettes (Class A)

-

Force Tensiometer with a platinum-iridium Du Noüy ring

-

Glass sample vessel with a temperature-controlled jacket (25°C ± 0.1°C)

Step-by-Step Methodology:

-

Ring Preparation (Critical for Accuracy): Clean the platinum ring by rinsing it with a solvent (e.g., acetone), followed by deionized water. Then, flame the ring to a red heat in a gas flame to burn off any organic residues. This ensures a zero-degree contact angle. Allow the ring to cool completely before use.

-

Stock Solution Preparation: Accurately weigh a sufficient amount of SOBS to prepare a stock solution well above the expected CMC (e.g., 10 mM). Dissolve it in deionized water in a volumetric flask. Ensure complete dissolution.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a logarithmic concentration range (e.g., from 0.001 mM to 10 mM). This is crucial for accurately plotting the data and identifying the inflection point.

-

Tensiometer Calibration & Setup: Calibrate the instrument according to the manufacturer's instructions, typically with certified calibration weights. Place the sample vessel in the temperature-controlled jacket and allow it to equilibrate to 25°C.

-

Measurement of a Blank: First, measure the surface tension of the pure deionized water. The value should be close to the accepted literature value (approx. 72.8 mN/m at 20°C, 72.0 mN/m at 25°C). This validates the instrument's calibration and the cleanliness of the ring and glassware.

-

Sample Measurement: Starting with the most dilute solution, pour the SOBS solution into the vessel. Lower the ring until it is fully submerged, then slowly raise the platform, pulling the ring through the interface. The instrument records the maximum force just before the liquid lamella breaks. This force is used to calculate the surface tension.

-

Systematic Rinsing: Between each concentration measurement, thoroughly rinse the sample vessel and the ring with deionized water and then with the next solution to be measured to prevent cross-contamination.

-

Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the concentration (log C). The resulting graph will show two distinct linear regions. The intersection of the extrapolations of these two lines corresponds to the CMC.[21]

Caption: Workflow for determining the Critical Micelle Concentration (CMC) of SOBS.

Protocol 2: Oil-Water Interfacial Tension Measurement via Pendant Drop

Objective: To quantify the effectiveness of SOBS in reducing the interfacial tension between an aqueous solution and a model oil phase.

Materials & Equipment:

-

SOBS aqueous solution (prepared at a known concentration, e.g., above its CMC)

-

High-purity model oil (e.g., dodecane or mineral oil, with known density)

-

Pendant Drop Tensiometer with a high-resolution camera and syringe system

-

Optical glass cuvette

-

Temperature control system (25°C ± 0.1°C)

Step-by-Step Methodology:

-

System Preparation: Ensure the syringe, needle, and cuvette are impeccably clean. Fill the cuvette with the denser phase (in this case, the aqueous SOBS solution).

-

Instrument Setup: Mount the syringe filled with the less dense phase (oil) onto the instrument. Submerge the needle tip into the aqueous phase within the cuvette.

-

Droplet Formation: Carefully dispense a droplet of oil from the needle tip into the surrounding aqueous phase. The droplet will be inverted (a "rising" drop). Allow the droplet to hang for a sufficient time (e.g., 30 minutes) to ensure adsorption equilibrium of SOBS molecules at the oil-water interface.

-

Image Acquisition: The instrument's software captures a high-resolution image of the droplet profile.

-

Density Input: Accurately input the densities of both the oil and the aqueous SOBS solution at the experimental temperature into the software. The density difference is a critical parameter for the calculation.

-

Shape Analysis: The software automatically detects the edge of the droplet profile and fits it to the Young-Laplace equation. This numerical fitting process calculates the interfacial tension.

-

Validation: Perform multiple measurements with fresh droplets to ensure reproducibility. The standard deviation of the measurements should be low, indicating a stable and reliable result.

Data Presentation and Interpretation

Quantitative data should be organized for clarity and ease of comparison.

Table 1: Illustrative Surface Tension Data for an Anionic Surfactant (Note: This data is representative for demonstrating the principle. Actual values for SOBS should be determined experimentally.)

| SOBS Concentration (mM) | log(Concentration) | Surface Tension (mN/m at 25°C) |

| 0 (Deionized Water) | - | 72.0 |

| 0.01 | -2.00 | 65.2 |

| 0.10 | -1.00 | 54.8 |

| 0.50 | -0.30 | 41.5 |

| 1.00 | 0.00 | 35.1 |

| 1.58 (CMC) | 0.20 | 33.0 |

| 2.00 | 0.30 | 32.9 |

| 5.00 | 0.70 | 32.8 |

| 10.00 | 1.00 | 32.8 |

Interpretation: The data clearly shows that surface tension decreases significantly as the SOBS concentration increases up to the CMC.[8][22] Beyond the CMC (approximately 1.58 mM in this example), the surface tension plateaus, indicating the formation of micelles in the bulk solution.[7] Similarly, a low interfacial tension value (e.g., <10 mN/m) obtained from the pendant drop method would confirm the high efficacy of SOBS as an emulsifying agent at the oil-water interface.[23]

Factors Influencing Measurements:

-

Temperature: For most surfactant solutions, surface tension decreases linearly with an increase in temperature.[22][24] Therefore, precise temperature control is non-negotiable.

-

Purity: Impurities in the surfactant or solvent can significantly alter surface tension measurements and lead to an inaccurate CMC determination.

-

Electrolytes: The presence of salts can affect the CMC of anionic surfactants, typically lowering it by shielding the electrostatic repulsion between the ionic head groups.

Conclusion

The accurate measurement of surface and interfacial tension is fundamental to harnessing the full potential of sodium 4-octylbenzenesulfonate in research and industrial applications. By selecting the appropriate methodology—the Du Noüy ring for robust CMC determination or the pendant drop method for true equilibrium interfacial studies—and adhering to meticulous, scientifically grounded protocols, researchers can obtain reliable data. This information is critical for designing effective drug delivery systems, formulating stable emulsions, and advancing our understanding of interfacial science.

References

-

ResearchGate. (n.d.). Du Nouy ring method for measuring the surface tension of a liquid.

-

Biolin Scientific. (n.d.). Surface and interfacial tension.

-

ResearchGate. (n.d.). Critical micelle concentration, composition and thermodynamic properties of n-octyl-β-D-glucopyranoside and sodium dodecylsulfate mixed micelles.

-

Wikipedia. (n.d.). Critical micelle concentration.

-

IOP Publishing. (n.d.). Study on interfacial tension of surfactant and its oil displacement performance.

-

Kyowa Interface Science. (n.d.). What is Surface Tension?.

-

KRÜSS Scientific. (n.d.). Du Noüy ring method.

-

PubChem. (n.d.). Sodium 4-octylbenzene sulfonate.

-

TEGEWA. (2023). Determination of Surface Tension of Surfactant Solutions from a Regulatory Perspective.

-

Tokyo Chemical Industry Co., Ltd. (n.d.). Sodium 4-n-Octylbenzenesulfonate.

-

PubChem. (n.d.). Sodium octylbenzenesulfonate.

-

DataPhysics Instruments. (n.d.). How does the pendant drop method work?.

-

PubMed Central. (2023). The Study of Interfacial Adsorption Behavior for Hydroxyl-Substituted Alkylbenzene Sulfonates by Interfacial Tension Relaxation Method.

-

ASTM International. (2021). D1331 Standard Test Methods for Surface and Interfacial Tension of Solutions of Paints, Solvents, Solutions of Surface-Active Agents, and Related Materials.

-

ResearchGate. (n.d.). Effect of Temperature on the Surface Tension of Soluble and Insoluble Surfactants of Hydrodynamical Importance.

-

ThaiScience. (n.d.). USING LINEAR ALKYL BENZENE SULFONATE TO REDUCE INTERFACIAL TENSION OF CRUDE OIL.

-

Scribd. (n.d.). Surfactant Solution Surface Tensions BZY Tensiometer.

-

UBC Library Open Collections. (n.d.). INVESTIGATION OF SURFACTANT SURFACE TENSION AND ITS CORRELATION WITH TEMPERATURE AND CONCENTRATION.

-

CSC Scientific. (n.d.). Surface Tension Analysis, duNouy ring and wilhelmy plate methods.

-

ResearchGate. (n.d.). The Utility of Sulfonate Salts in Drug Development.

-

ASTM International. (2014). Surface and Interfacial Tension of Solutions of Paints, Solvents, Solutions of Surface-Active Agents, and Related Materials.

-

ResearchGate. (n.d.). Critical micelle concentration of sodium dodecylbenzenesulfonate at different temperatures.

-

ChemicalBook. (n.d.). SODIUM 4-N-OCTYLBENZENESULFONATE.

-

SciELO. (n.d.). SPECIFIC ION EFFECTS ON THE INTERFACIAL TENSION OF WATER/HYDROCARBON SYSTEMS.

-

MDPI. (n.d.). Influence of Inorganic Salt Additives on the Surface Tension of Sodium Dodecylbenzene Sulfonate Solution.

-

YouTube. (2020). Pendant Drop - Measuring surface tension.

-

Sigma-Aldrich. (n.d.). 4-Octylbenzenesulfonic acid sodium salt 97%.

-

IOSR Journal. (n.d.). The effect of temperature on the micellization of an anionic surfactant in mixed solvent systems.

-

Scholarly Commons. (2016). Determination of Aqueous Surfactant Solution Surface Tensions with a Surface Tensiometer.

-

ResearchGate. (n.d.). Dynamic interfacial tension between aqueous solutions of the surfactants and crude oil.

-

UCLA Samueli School of Engineering. (1984). A review of surface tension measuring techniques, surfactants, and their implications for oxygen transfer.

-

Internet Archive. (2012). ASTM D1331: Standard Test Methods for Surface and Interfacial Tension of Solutions of Surface Active Agents.

-

Materials Research. (1999). Use of the pendant drop method to measure interfacial tension between molten polymers.

-

ResearchGate. (n.d.). Dependence of the surfactant solutions surface tension on the concentration and on the temperature.

-

ACS Publications. (2024). Enhancing Aqueous Stability of Anionic Surfactants in High Salinity and Temperature Conditions with SiO2 Nanoparticles.

-

MS Researchers. (2015). Measurement of surface and interfacial tension using pendant drop tensiometry.

-

NIPER. (n.d.). Critical micelle concentration of some 1,4-di- n-alkylbenzene sulphonates.

-

PhysLab. (n.d.). Measuring Surface Tension using Pendant Drop Method: A Procedural Guide.

-

MDPI. (n.d.). Effects of Surfactant and Hydrophobic Nanoparticles on the Crude Oil-Water Interfacial Tension.

-

OKCHEM. (n.d.). Synthesis Technology And Principle Of Sodium Dodecylbenzene Sulfonate.

Sources

- 1. Sodium 4-octylbenzene sulfonate | C14H21NaO3S | CID 23670838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sodium octylbenzenesulfonate | C14H21NaO3S | CID 23690799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Octylbenzenesulfonic acid 97 6149-03-7 [sigmaaldrich.com]

- 4. SODIUM 4-N-OCTYLBENZENESULFONATE | 6149-03-7 [chemicalbook.com]

- 5. Synthesis Technology And Principle Of Sodium Dodecylbenzene Sulfonate [cosoonchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 8. scribd.com [scribd.com]

- 9. tegewa.de [tegewa.de]

- 10. surface-technology-germany.de [surface-technology-germany.de]

- 11. researchgate.net [researchgate.net]

- 12. Du Noüy ring method | KRÜSS Scientific [kruss-scientific.com]

- 13. store.astm.org [store.astm.org]

- 14. img.antpedia.com [img.antpedia.com]

- 15. How does the pendant drop method work? - DataPhysics Instruments [dataphysics-instruments.com]

- 16. m.youtube.com [m.youtube.com]

- 17. physlab.org [physlab.org]

- 18. researchers.ms.unimelb.edu.au [researchers.ms.unimelb.edu.au]

- 19. researchgate.net [researchgate.net]

- 20. Sodium 4-n-Octylbenzenesulfonate | 6149-03-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 21. mdpi.com [mdpi.com]

- 22. open.library.ubc.ca [open.library.ubc.ca]

- 23. earchive.tpu.ru [earchive.tpu.ru]

- 24. researchgate.net [researchgate.net]

Technical Guide: Thermal Stability and Decomposition of Sodium 4-Octylbenzenesulfonate

This technical guide details the thermal stability, decomposition kinetics, and phase behavior of Sodium 4-octylbenzenesulfonate. It is designed for researchers requiring precise data for high-temperature processing, formulation stability, or analytical characterization.

Executive Summary

Sodium 4-octylbenzenesulfonate (CAS: 6149-03-7) is an anionic surfactant exhibiting superior thermal stability compared to its alkyl sulfate counterparts. Unlike sodium octyl sulfate, which decomposes via hydrolysis of the C-O-S bond at ~195°C, the sulfonate moiety (C-S bond) in sodium 4-octylbenzenesulfonate confers stability well above 300°C in inert atmospheres.

This compound serves as a critical model for smectic A liquid crystals and is widely used as an intercalant in Layered Double Hydroxides (LDHs) to modify surface hydrophobicity. Its thermal profile is characterized by a high melting point (>300°C) often coincident with or immediately preceding thermal degradation, necessitating careful atmospheric control during analysis.

Molecular Architecture & Thermal Implications

The thermal resilience of sodium 4-octylbenzenesulfonate arises from the aromatic ring's stabilization of the sulfonate group.

| Feature | Structural Detail | Thermal Consequence |

| Head Group | Sulfonate ( | High ionic lattice energy; elevates melting point >300°C. |

| Linkage | Direct C-S bond (Ar-SO3) | High Stability: Resistant to hydrolysis; prevents low-temp desulfonation seen in sulfates. |

| Tail | Octyl Chain ( | Weak Link: Susceptible to oxidative attack >250°C in air; stable to ~400°C in |

| Isomerism | para-substitution (1,4) | Facilitates Smectic A layering; enhances packing density and thermal resistance. |

Critical Distinction: Sulfonate vs. Sulfate

Researchers must distinguish this compound from Sodium Octyl Sulfate (CAS 142-31-4).

-

Sodium Octyl Sulfate:

(Mechanism: Autocatalytic acid hydrolysis). -

Sodium 4-Octylbenzenesulfonate:

(Mechanism: Radical chain scission/Desulfonation).

Thermal Decomposition Profile

Thermogravimetric Analysis (TGA) Data

The decomposition profile is heavily dependent on the atmospheric environment (Inert vs. Oxidative).

| Parameter | Value (Inert | Value (Air/Oxidative) | Notes |

| Drying Step | 100°C - 150°C | 100°C - 150°C | Loss of surface/bound water (hygroscopic nature). |

| Stability Plateau | 150°C - 400°C | 150°C - 250°C | Safe processing window. |

| ~420°C - 450°C | ~280°C - 300°C | Onset of rapid mass loss. | |

| ~480°C | ~350°C | Maximum degradation rate. | |

| Residue | Char yield is higher in nitrogen. |

Mechanism of Decomposition

The degradation follows a two-stage pathway:

-

Primary Stage (>400°C in

): Homolytic cleavage of the alkyl chain (C-C bond scission) and desulfonation (release of -

Secondary Stage (>500°C): Carbonization of the aromatic ring and formation of inorganic sodium sulfate/sulfite residues.

Caption: Divergent thermal degradation pathways of Sodium 4-octylbenzenesulfonate based on atmospheric conditions.

Phase Behavior: Liquid Crystals & Melting

Sodium 4-octylbenzenesulfonate is smectogenic , meaning it tends to form Smectic A (layered) liquid crystal phases. However, its high ionic character complicates the observation of thermotropic liquid crystals (pure melt).

-

Thermotropic Behavior: The melting point (>300°C) is often higher than the decomposition onset in air. True melting to an isotropic liquid without degradation requires strict inert atmospheres and rapid heating rates.

-

Lyotropic Behavior: In water, it readily forms lamellar (

) phases at moderate concentrations. The "Krafft Point" (temperature where solubility dramatically increases) is critical for formulation.

Phase Transition Data:

-

Crystal

Smectic A: Often obscured by high melting point. -

Smectic A

Isotropic (Clearing Point): Typically >300°C (theoretical), often preempted by decomposition.

Experimental Protocols

To validate these properties in your specific sample (which may vary by purity or hydration), follow these protocols.

Protocol A: Thermogravimetric Analysis (TGA)

Objective: Determine

-

Sample Prep: Weigh 5-10 mg of sample into an alumina crucible. Do not compress excessively.

-

Equilibration: Purge with

(50 mL/min) for 10 minutes at 30°C to remove surface air. -

Drying Segment: Ramp to 120°C at 10°C/min; hold for 10 mins. (Record mass loss as % Moisture).

-

Decomposition Ramp: Ramp from 120°C to 600°C at 10°C/min.

-

Analysis: Identify

(intersection of baseline and tangent of weight loss step).

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Identify phase transitions (Melting/Liquid Crystal phases).

-

Pan Selection: Use hermetically sealed aluminum or gold pans (to contain volatiles if decomposition occurs).

-

Cycle:

-

Heat: 30°C

350°C at 5°C/min. -

Cool: 350°C

30°C at 5°C/min.

-

-

Note: If the DSC curve shows a sharp endotherm >300°C followed immediately by an erratic baseline, the sample is decomposing upon melting.

References

-

ChemicalBook. (2025).[1][2] Sodium 4-n-Octylbenzenesulfonate Properties and Melting Point. Retrieved from

-

Tokyo Chemical Industry (TCI). (2025). Product Specification: Sodium 4-n-Octylbenzenesulfonate (CAS 6149-03-7). Retrieved from

-

Moyo, L., et al. (2012).[3] Layered double hydroxide intercalated with sodium dodecyl sulphate.[3] Journal of Molecular Structure. (Demonstrates surfactant intercalation stability limits). Retrieved from

-

PubChem. (2025).[4][5][6][7] Sodium 4-octylbenzenesulfonate Compound Summary. National Library of Medicine. Retrieved from

-

Sigma-Aldrich. (2025). Safety Data Sheet: 4-Octylbenzenesulfonic acid sodium salt. (Confirming high melting point and stability data). Retrieved from

Sources

- 1. Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Sodium 3-octylbenzene sulfonate | C14H21NaO3S | CID 76967093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sodium octylbenzenesulfonate | C14H21NaO3S | CID 23690799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sodium 3-octylbenzene sulfonate | C14H21NaO3S | CID 76967093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sodium 4-octylbenzene sulfonate | C14H21NaO3S | CID 23670838 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Using sodium 4-octylbenzenesulfonate as an ion-pairing reagent in HPLC

An Application Guide to Ion-Pair Reversed-Phase HPLC Using Sodium 4-Octylbenzenesulfonate

Authored by: A Senior Application Scientist

Introduction: Unlocking the Retention of Polar and Ionic Analytes

In the realm of High-Performance Liquid Chromatography (HPLC), the analysis of polar and ionic compounds on traditional reversed-phase columns presents a significant challenge. These analytes often exhibit poor retention, leading to elution near the solvent front and inadequate separation. Ion-Pair Chromatography (IPC) emerges as a powerful technique to overcome this limitation.[1][2][3] By introducing an ion-pairing reagent to the mobile phase, we can effectively enhance the retention and selectivity for charged analytes on hydrophobic stationary phases.[4][5]

This technical guide provides an in-depth exploration of sodium 4-octylbenzenesulfonate as an anionic ion-pairing reagent. We will delve into the underlying separation mechanism, provide detailed protocols for method development, and offer expert insights into the critical parameters that govern a successful and reproducible separation. This document is intended for researchers, analytical scientists, and drug development professionals seeking to expand their chromatographic toolkit for challenging separations.

The Core Principle: The Dynamic Ion-Exchange Mechanism

Sodium 4-octylbenzenesulfonate is a large ionic molecule possessing a hydrophobic octylbenzene tail and a negatively charged sulfonate head group.[6][7] When introduced into a reversed-phase HPLC system, these reagent molecules partition from the mobile phase and adsorb onto the nonpolar stationary phase (e.g., C18 or C8) via their hydrophobic tails.[4] This dynamic process effectively transforms the neutral stationary phase into a pseudo-ion-exchanger with a negatively charged surface.[1][8]

Positively charged (cationic) analytes, which would otherwise have little affinity for the stationary phase, are now retained through electrostatic attraction to the adsorbed sulfonate groups.[9] This primary retention mechanism is known as the dynamic ion-exchange model.[1][6] The overall retention is a sophisticated interplay between the hydrophobic interactions of the analyte with the stationary phase and the ionic interactions with the adsorbed ion-pairing reagent.

Visualizing the Mechanism

The following diagram illustrates the adsorption of sodium 4-octylbenzenesulfonate onto a C18 stationary phase and the subsequent retention of a cationic analyte.

Caption: Dynamic ion-exchange mechanism on a C18 surface.

Key Parameters for Method Development

The success of ion-pair chromatography hinges on the careful control of several experimental variables. Each parameter offers a lever to manipulate retention and selectivity.

-

Concentration of the Ion-Pairing Reagent : This is a critical factor. Increasing the concentration of sodium 4-octylbenzenesulfonate generally leads to a greater surface coverage on the stationary phase, resulting in increased retention of cationic analytes.[1] However, there is a saturation point beyond which further increases may not significantly enhance retention or could even be detrimental.[4] A typical starting concentration range is 5-20 mM.[2][6]

-

Mobile Phase pH : The pH of the mobile phase must be controlled to ensure that both the analyte and the ion-pairing reagent are in their ionized forms.[2][4] For separating basic compounds (which are protonated and positively charged at low pH), the mobile phase pH should be maintained at least 1.5-2 units below the pKa of the analyte. The sulfonate group of the ion-pairing reagent is a strong acid and remains ionized across a wide pH range.

-

Organic Modifier : Solvents like acetonitrile or methanol are used to modulate the overall retention.[6] Increasing the percentage of the organic modifier decreases the hydrophobicity of the mobile phase. This has a dual effect: it reduces the adsorption of the ion-pairing reagent to the stationary phase and decreases the retention of the formed ion pair, thus shortening elution times.[1][6] Acetonitrile and methanol are the most common choices, with acetonitrile generally providing lower backpressure.[6]

-

Alkyl Chain Length of the Reagent : The length of the alkyl chain on the ion-pairing reagent influences its hydrophobicity and, consequently, its retention on the stationary phase. Longer alkyl chains (e.g., dodecylbenzenesulfonate) will adsorb more strongly, leading to greater analyte retention compared to shorter chains (e.g., pentylsulfonate) under identical conditions.[1][10] The C8 chain of octylbenzenesulfonate offers a good balance of retention and column equilibration time.

-

Temperature : Column temperature affects the viscosity of the mobile phase and the equilibrium of reagent adsorption.[4] Higher temperatures can lead to sharper peaks and faster separations but may also decrease retention.[2] Precise temperature control is crucial for ensuring reproducible results.[4]

Application Protocol: Separation of Cationic Pharmaceuticals

This section provides a generalized, step-by-step protocol for the development of an HPLC method for the separation of basic pharmaceutical compounds using sodium 4-octylbenzenesulfonate.

Reagent and Mobile Phase Preparation

Objective: To prepare a stable and accurate mobile phase containing the ion-pairing reagent and buffer.

Materials:

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water (e.g., Milli-Q or equivalent)

-

Sodium 4-octylbenzenesulfonate (≥98% purity)

-

Phosphoric acid or a suitable buffer system (e.g., potassium phosphate)

-

0.45 µm solvent filters

Procedure:

-

Aqueous Component (Mobile Phase A):

-

To prepare 1 L of a 10 mM ion-pair solution, weigh the appropriate amount of sodium 4-octylbenzenesulfonate (Molecular Weight can be found on PubChem[7]).

-

Dissolve the reagent in approximately 900 mL of HPLC-grade water.

-

Add the buffering agent. For example, add phosphoric acid dropwise to adjust the pH to 3.0. This ensures the basic analytes are fully protonated.

-

Bring the final volume to 1 L with water.

-

Filter the solution through a 0.45 µm solvent filter to remove particulates.

-

-

Organic Component (Mobile Phase B):

-

Use HPLC-grade acetonitrile. It is generally not necessary to add the ion-pairing reagent to the pure organic phase for gradient elution, but doing so can sometimes improve baseline stability.

-

HPLC System Setup and Column Equilibration

Objective: To prepare the HPLC system and ensure the stationary phase is fully saturated with the ion-pairing reagent for reproducible retention.

Critical Note: Column equilibration is the most crucial and time-consuming step in IPC.[4] Inadequate equilibration will result in drifting retention times.

Procedure:

-

Install a suitable reversed-phase column (e.g., C18 or C8, 4.6 x 150 mm, 5 µm).

-

Purge all pump lines with their respective mobile phases.

-

Begin pumping the initial mobile phase composition (e.g., 90% Mobile Phase A / 10% Mobile Phase B) through the column at a low flow rate (e.g., 0.2 mL/min) for 5 minutes.

-

Increase the flow rate to the analytical setting (e.g., 1.0 mL/min).

-

Equilibrate the column by flushing with at least 20-50 column volumes of the mobile phase.[11] For a 4.6 x 150 mm column, this can equate to 40-100 mL of mobile phase.

-

Verify equilibration by making repeated injections of a standard solution until retention times are stable (e.g., <0.5% RSD).[11]

Method Development and Optimization Workflow

The following workflow provides a systematic approach to optimizing the separation.

Caption: A systematic workflow for IPC method development.

Data Presentation: Typical HPLC Parameters

The following table summarizes a starting point for an analytical method.

| Parameter | Recommended Starting Condition | Rationale & Notes |

| Column | C18 or C8, 4.6 x 150 mm, 5 µm | Standard columns for reversed-phase and IPC. |

| Mobile Phase A | 10 mM Sodium 4-Octylbenzenesulfonate in water, pH 3.0 with H₃PO₄ | Ensures ionization of basic analytes and provides the counter-ion. |

| Mobile Phase B | Acetonitrile | Common organic modifier for adjusting elution strength. |

| Gradient | 80% A to 20% A over 20 minutes | A generic gradient to screen for analyte elution. Adjust as needed. |

| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Provides stable retention and reduces viscosity. |

| Detection | UV at a suitable wavelength (e.g., 254 nm) | Dependent on the chromophores of the analytes. |

| Injection Vol. | 10 µL | A standard volume; can be adjusted based on concentration. |

Trustworthiness and Self-Validation: Ensuring Robustness

A reliable IPC method requires consistent performance. Here are key practices to ensure your protocol is self-validating:

-

System Suitability Tests: Before any sample run, inject a standard mixture to verify key chromatographic parameters like retention factor (k'), resolution (Rs), theoretical plates (N), and tailing factor (T). Define acceptance criteria for these parameters.

-

Dedicated Column: If possible, dedicate a column solely for ion-pair applications. Removing all traces of the ion-pairing reagent can be difficult and time-consuming, and residual reagent can affect subsequent non-IPC analyses.

-

Daily Equilibration Check: Do not assume the column is equilibrated from the previous day. Always perform an equilibration check with a standard injection to confirm retention time stability.[11]

-

Mobile Phase Stability: Ion-pairing reagents can sometimes support microbial growth. It is advisable to prepare fresh aqueous mobile phases daily or every few days.

Troubleshooting Common Issues

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Drifting Retention Times | Incomplete column equilibration. | Increase equilibration time significantly (flush with 50+ column volumes). Ensure consistent mobile phase preparation. |

| Poor Peak Shape (Tailing) | Secondary interactions with residual silanols; pH is too close to analyte pKa. | Ensure pH is >2 units away from analyte pKa. Use a high-purity, end-capped column.[4] |

| Poor Peak Shape (Fronting) | Analyte overload; high concentration of ion-pairing reagent. | Reduce sample concentration. Try reducing the ion-pairing reagent concentration.[4] |

| Baseline Noise/Drift | Poor quality reagents; precipitation of reagent or buffer; slow equilibration. | Use high-purity (HPLC grade) reagents. Ensure reagent is fully dissolved. Allow for extended baseline monitoring post-equilibration. |

| Sudden Loss of Retention | Column dewetting due to high aqueous mobile phase; column contamination. | Ensure organic content does not drop below 5% for extended periods (unless using an AQ-type column). Flush the column with a strong solvent. |

References

-

SIELC Technologies. (n.d.). Separation of Sodium 4-dodecylbenzenesulfonate on Newcrom R1 HPLC column. Retrieved from [Link]

-

SIELC Technologies. (2018). Sodium 4-vinylbenzenesulfonate. Retrieved from [Link]

-

Separation Science. (n.d.). Washing Ion Pairing Columns. Retrieved from [Link]

-

Chemical Worlds. (n.d.). Octyl sulphate sodium salt HPLC. Retrieved from [Link]

-

Pesi, A., et al. (1990). A very fast ion-pair reversed-phase HPLC method for the separation of the most significant nucleotides and their degradation products in human red blood cells. Analytical Biochemistry, 188(1), 147-151. Retrieved from [Link]

-

Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Retrieved from [Link]

-

Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]

-

Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents. Retrieved from [Link]

-

Chromatography Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

-

Mason Technology. (2024). Ion-Pairing Agents | HPLC. Retrieved from [Link]

-

ResearchGate. (2017). Can one use ion pairing reagent instead of another? Retrieved from [Link]

-

LCGC International. (2008). Ion Pairing — Blessing or Curse? Retrieved from [Link]

-

Chromatography Forum. (2005). Choosing the Conc of Ion-pairing Reagent(SDS). Retrieved from [Link]

-

ResearchGate. (2007). Development of a method by HPLC to determine LAS and its application in anaerobic reactors. Retrieved from [Link]

-

PubChem. (n.d.). Sodium 4-octylbenzene sulfonate. Retrieved from [Link]

Sources

- 1. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 2. technologynetworks.com [technologynetworks.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. welch-us.com [welch-us.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Sodium 4-octylbenzene sulfonate | C14H21NaO3S | CID 23670838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]

- 11. learning.sepscience.com [learning.sepscience.com]

Troubleshooting & Optimization

Improving the solubility of sodium 4-octylbenzenesulfonate in cold water

Welcome to the technical support guide for sodium 4-octylbenzenesulfonate. This resource is designed for researchers, scientists, and formulation professionals to address a common challenge encountered during experimental work: the limited solubility of this anionic surfactant in cold water. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you achieve clear, stable solutions for your applications.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the solubility of sodium 4-octylbenzenesulfonate.

Q1: Why is my sodium 4-octylbenzenesulfonate forming a precipitate or failing to dissolve in cold water?

The primary reason for the poor cold-water solubility of sodium 4-octylbenzenesulfonate is a thermodynamic property known as the Krafft Temperature (or Krafft point). Below a specific temperature—the Krafft Temperature (Tk)—the solubility of the surfactant is lower than its Critical Micelle Concentration (CMC). Instead of forming micelles, the excess surfactant molecules arrange into a crystalline or hydrated solid phase, which you observe as a precipitate or turbidity. To achieve a clear solution, the system's temperature must be raised above the Krafft Temperature.[1][2]

Q2: What exactly is the Krafft Temperature (Tk)?

The Krafft Temperature is the minimum temperature at which surfactant molecules can form micelles. It represents the point where the solubility of the individual surfactant monomers becomes equal to the Critical Micelle Concentration (CMC). Below the Tk, the surfactant behaves more like a typical salt with limited solubility. Above the Tk, there is a sharp and significant increase in solubility as the monomers can now aggregate into micelles, which are highly soluble.[1][2] Therefore, achieving a temperature above the Tk is crucial for dissolving the surfactant to a concentration where it can be effective.

Caption: Relationship between Temperature, Solubility, and Micellization.

Q3: What structural and environmental factors influence the Krafft Temperature?

The Krafft Temperature is not a fixed constant but is influenced by several factors related to the surfactant's molecular structure and its solution environment:

-

Hydrophobic Chain Length: A longer alkyl chain (like the octyl group in this case) increases the hydrophobicity and leads to a higher Krafft Temperature. This is because more thermal energy is required to disrupt the crystalline packing of these larger molecules.

-

Ionic Headgroup: The nature of the headgroup and its counter-ion affects the crystal lattice energy.

-

Additives: The presence of other substances in the solution, such as electrolytes, alcohols, or hydrotropes, can significantly alter the Krafft Temperature. These additives can disrupt the packing of surfactant molecules in their crystalline state, thereby lowering the temperature required for dissolution.[1]

Troubleshooting Guide: Enhancing Cold Water Solubility

This section provides practical, step-by-step solutions to overcome the challenge of dissolving sodium 4-octylbenzenesulfonate at lower temperatures.

Q4: My experimental conditions are restricted to cold water. How can I effectively dissolve the surfactant?

Since raising the temperature above the Krafft point is not an option, the strategy must focus on lowering the Krafft Temperature of the formulation itself. This can be achieved by introducing specific additives that disrupt the crystalline structure of the surfactant. The most common and effective approaches include the use of hydrotropes and co-solvents.[1][3]

Caption: Logical workflow for improving surfactant solubility in cold water.

Q5: Which hydrotropes are effective for anionic surfactants, and what is the protocol for using them?

Hydrotropes are amphiphilic compounds with a small hydrophobic part, which are excellent at increasing the solubility of other sparingly soluble substances in water.[4][5] They work by interfering with the formation of the surfactant's crystalline phase, thereby lowering the Krafft Temperature.[6] For an anionic surfactant like sodium 4-octylbenzenesulfonate, short-chain alkylbenzene sulfonates are particularly effective.

Mechanism of Hydrotropy: Hydrotropes position themselves between the surfactant molecules, disrupting the ordered, crystal-forming interactions. This reduces the energy required to move the surfactant into solution, effectively lowering the Tk.[5][6]

Recommended Hydrotropes:

| Hydrotrope | Typical Concentration Range (% w/w) | Notes |

| Sodium Xylene Sulfonate (SXS) | 1% - 15% | A very common and effective hydrotrope used in detergent formulations.[4] |

| Sodium Cumene Sulfonate (SCS) | 1% - 15% | Similar in function and efficacy to SXS.[4] |

| Urea | 2% - 20% | Acts by disrupting water structure and hydrogen bonds, which can aid in solubilization.[7][8] |

Experimental Protocol: Screening for an Effective Hydrotrope

-

Prepare Stock Solutions:

-

Prepare a concentrated aqueous stock solution of your sodium 4-octylbenzenesulfonate (e.g., 10% w/v). Note if it dissolves completely or remains a slurry at your working temperature.

-

Prepare individual stock solutions of the hydrotropes you wish to test (e.g., 40% w/v Sodium Xylene Sulfonate).

-

-

Set Up Test Matrix:

-

In a series of vials, add a fixed amount of the surfactant slurry.

-

Add increasing volumes of the hydrotrope stock solution to each vial to achieve a range of final hydrotrope concentrations (e.g., 1%, 2%, 5%, 10%).

-

Add deionized water to bring all vials to the same final volume.

-

-

Equilibration and Observation:

-

Seal the vials and place them on a magnetic stirrer or orbital shaker at your target cold temperature (e.g., 4°C, 10°C).

-

Allow the samples to equilibrate for at least 2-4 hours.

-

Visually inspect each vial for clarity. Note the minimum hydrotrope concentration (MHC) required to achieve a completely clear and stable solution.

-

Q6: Can I use co-solvents to improve solubility, and which ones are recommended?

Yes, using a water-miscible organic solvent, or co-solvent, is another effective method. Co-solvents work by reducing the polarity of the aqueous phase, which makes it more favorable for the hydrophobic tail of the surfactant to be solvated, thus discouraging the formation of a solid phase.

Recommended Co-solvents:

| Co-solvent | Typical Concentration Range (% v/v) | Notes |

| Ethanol / Isopropanol | 5% - 20% | Short-chain alcohols are effective at disrupting surfactant crystal packing.[1] |

| Propylene Glycol | 5% - 25% | A less volatile and often preferred co-solvent in many formulations. |

| Tetrahydrofuran (THF) | As needed | Can be very effective but is a more aggressive organic solvent; suitability depends on the final application.[9] |

Protocol: Using a Co-solvent to Enhance Solubility

-

Prepare a Co-solvent/Water Mixture: Prepare the dissolving medium by first mixing the co-solvent (e.g., isopropanol) with deionized water to your desired final concentration (e.g., 10% v/v isopropanol in water).

-

Dissolution: Slowly add the powdered sodium 4-octylbenzenesulfonate to the co-solvent/water mixture while stirring continuously.

-

Observation: Maintain the solution at your target cold temperature and observe for complete dissolution. If solubility is still limited, incrementally increase the co-solvent concentration in subsequent trials.

Q7: What is the effect of adding electrolytes (salts) on solubility?

The effect of electrolytes like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) is complex and can be counterintuitive.

-

Potential for "Salting Out": At high concentrations, electrolytes compete for water molecules for hydration. This can reduce the amount of "free" water available to dissolve the surfactant, leading to a decrease in solubility—a phenomenon known as "salting out".[10][11]

-

Effect on Micellization: At lower concentrations, electrolytes can decrease the electrostatic repulsion between the anionic headgroups of the surfactant molecules. This can promote micelle formation and potentially lower the CMC.[12][13]

Recommendation: The addition of simple electrolytes is generally not a reliable primary method for improving the cold water solubility of sodium 4-octylbenzenesulfonate and may actually worsen the problem.[10] It is more critical to focus on methods that directly disrupt the surfactant's crystal lattice, such as using hydrotropes or co-solvents.

Q8: Does adjusting the pH of the solution help improve solubility?

For sodium 4-octylbenzenesulfonate, pH adjustment is unlikely to have a significant impact on solubility under typical conditions (pH 3-11). The sulfonate group (-SO₃⁻) is the salt of a very strong acid (pKa < 0). This means it remains fully ionized (negatively charged) across a very broad pH range. Unlike surfactants with carboxylate headgroups, which can become protonated and lose their charge at low pH, the charge on the sulfonate headgroup is stable. Therefore, manipulating the pH will not substantially change the hydrophilic nature of the headgroup to improve solubility.[14][15]

References

- Temperature dependence of Na 2 SO 4 solubility in aqueous NaCl solutions. (n.d.). Google AI.

- Paul, S., & Guchhait, N. (2014).

- Paul, S., & Guchhait, N. (2014). (PDF) Temperature-Dependent Solubility Transition of Na2SO4 in Water and the Effect of NaCl Therein: Solution Structures and Salt Water Dynamics.

- Linear alkylbenzene sulfonates - Evaluation statement. (2022, January 14). Australian Government Department of Health and Aged Care.

- Investigation of the Solubility and Phase Diagrams of Sodium 4-Tolylsulfinate in Different Solvents and Ternary Sodium 4-Tolylsulfinate + Sodium Chloride/Sodium Sulfate + Water Systems. (n.d.). ResearchGate.

- Effect of temperature on aggregation behavior of aqueous solutions of sodium cumene sulfonate. (n.d.). ResearchGate.

- Evaluation of Linear Alkyl Benzene Sulfonate (LAS) and Physicochemical Properties of Water in Manzala Lake, Egypt. (2023, October 21).

- Screening of a Novel Solvent for Optimum Extraction of Anionic Surfactants in Water. (n.d.). MDPI.

- (PDF) Effects of pH on aggregation behavior of sodium lignosulfonate (NaLS) in concentrated solutions. (2018, November 21).

- Sodium 4-n-Octylbenzenesulfonate. (n.d.). Tokyo Chemical Industry Co., Ltd.

- Hydrotrope. (n.d.). Wikipedia.

- Effect of Electrolyte Solutions on the Adsorption of Surfactants at PTFE−Water Interface. (n.d.). ResearchGate.

- Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC.

- Vesicle formation of 1:1 cationic and anionic surfactant mixtures in N,N-dimethylformamide and tetrahydrofuran solutions. (n.d.). ScienceDirect.

- How Hydrotropes Enhance Stability and Clarity. (n.d.). J R Hess Company, Inc.

- SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (n.d.). Journal of Pharmaceutical Negative Results.

- Effects of electrolytes on the surface and micellar characteristics of Sodium dodecyl sulphate surfactant solution. (2016).

- pH-induced solubility transition of sulfonamide-based polymers. (n.d.). PubMed.

- Environmental monitoring of linear alkylbenzene sulfonates and physicochemical characteristics of seawater in El-Mex Bay (Alexandria, Egypt). (n.d.). NIH.

- KRAFFT-CLEAR POINT DIAGRAMS FOR SOME SODIUM 1,4 Di-n- ALKYLBENZENE SULPHONATES. (n.d.). Egyptian Journal of Chemistry.

- Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. (2023, July 24).

- Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (2016, April-June). Asian Journal of Pharmaceutics, 10(2), S69.

- Electrolytes at Uncharged Liquid Interfaces: Adsorption, Potentials, Surface Tension, and the Role of the Surfactant Monolayer. (n.d.). PMC.

- Characterization of the Solution Properties of Sodium Dodecylsulphate Containing Alkaline–Surfactant–Polymer Flooding Media. (n.d.). MDPI.

- Enhancing Aqueous Stability of Anionic Surfactants in High Salinity and Temperature Conditions with SiO2 Nanoparticles. (2024, December 4). ACS Omega.

- Study on the effect of electrolyte on surface tension of surfactant solution and wettability of coal dust. (n.d.). ResearchGate.

- HYDROTROPY: NEW APPROACH TO INCREASE SOLUBILITY. (n.d.). Jetir.Org.

- Linear Alkylbenzene Sulfonates in the Groundwater and Surface Waters: Ergene Basin Case Study. (n.d.). David Publishing.

- Jain, A., Ran, Y., & Yalkowsky, S. H. (2004). Effect of pH-sodium lauryl sulfate combination on solubilization of PG-300995 (an anti-HIV agent): a technical note.AAPS PharmSciTech, 5(3), e45.

- CAS 142-31-4 Sodium Octyl Sulfate. (n.d.). Alfa Chemistry.

- Techniques for solubility enhancement of Hydrophobic drugs: A Review. (n.d.). Journal of Advanced Pharmacy Education and Research.

- Advances in Solubility Enhancement Techniques. (2013, July 31). International Journal of Pharmaceutical Sciences Review and Research.

- Cationic and Anionic Surfactants Interaction in Water and Methanol-Water Mixed Solvent Media. (n.d.). ResearchGate.

- The Effect of Mixed Surfactants on Viscosity, pH and Stability of Synthesized Liquid Soaps. (2024, June 10).

- Influence of surfactants on selective mechanical separation of fine active materials used in high temperature electrolyzers contributing to circular economy. (2024, July 9). RSC Publishing.

- Hydrotropy: A Promising Tool for Solubility Enhancement. (n.d.). Asian Journal of Pharmacy and Technology.

- Surface and Thermodynamic Properties of Octyl, Dodecyl, and Cetyl Sulfoacetates. (n.d.). ResearchGate.

- Biocompatible Solvents and Ionic Liquid-Based Surfactants as Sustainable Components to Formulate Environmentally Friendly Organized Systems. (n.d.). NIH.

- Alkylbenzene sulfonate – Knowledge and References. (n.d.). Taylor & Francis.

- Octyl sulfate sodium salt for surfactant tests. (n.d.). Sigma-Aldrich.

Sources

- 1. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Hydrotrope - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. jrhessco.com [jrhessco.com]

- 7. jetir.org [jetir.org]

- 8. ajptonline.com [ajptonline.com]

- 9. chem.pku.edu.cn [chem.pku.edu.cn]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. jsirjournal.com [jsirjournal.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

Removing excess sodium 4-octylbenzenesulfonate from protein samples

Ticket ID: SOBS-REM-001

Subject: Removal of Sodium 4-octylbenzenesulfonate (SOBS) from Protein Samples Assigned Specialist: Senior Application Scientist, Proteomics Division

Executive Summary & Diagnostic Assessment

The Issue: You are likely observing signal suppression in Mass Spectrometry (MS) or interference in UV-based quantification (A280) due to residual Sodium 4-octylbenzenesulfonate (SOBS).

The Chemistry: SOBS is an anionic surfactant similar to SDS but possesses a distinct benzene ring in its hydrophobic tail.

-

Critical Micelle Concentration (CMC): ~1-5 mM (estimated based on structural homologs like SDBS and Sodium Octyl Sulfate).

-

UV Interference: Unlike SDS, the benzene ring in SOBS absorbs strongly in the UV range (250–280 nm), rendering standard A280 protein quantification impossible.

-

Binding Mode: It binds proteins via both electrostatic interactions (sulfonate head group) and hydrophobic/pi-stacking interactions (octylbenzene tail), making it potentially "stickier" to aromatic residues than aliphatic detergents.

Immediate Recommendation: Do not rely on standard dialysis. The CMC of SOBS is low enough that micelles will form inside the dialysis bag and fail to pass through the membrane. You must use Active Removal (Resins) or Phase Transition (Precipitation) methods.

Decision Matrix: Select Your Protocol

Before proceeding, identify your downstream application requirements.

Figure 1: Decision tree for selecting the appropriate SOBS removal strategy based on downstream needs.

Technical Protocols

Protocol A: Modified Acetone Precipitation (The "Nuclear" Option)

Best for: Mass Spectrometry, removal of >99% detergent, and concentrating dilute samples.

The Mechanism: Organic solvents reduce the dielectric constant of water, causing proteins to aggregate and crash out. SOBS remains soluble in the organic phase. Critical Modification: Standard acetone precipitation often fails with sulfonated detergents because the protein pellet is loose. We add ionic strength (NaCl) to drive tighter pellet formation.

Step-by-Step Guide:

-

Preparation: Cool HPLC-grade acetone to -20°C.

-

Salting: Add NaCl to your protein sample to a final concentration of 100 mM .

-

Why? This neutralizes surface charges and disrupts the detergent-protein electrostatic bridge.

-

-

Precipitation: Add 4 volumes of cold acetone to 1 volume of sample.

-

Example: 100 µL sample + 400 µL acetone.

-

-

Incubation: Vortex vigorously and incubate at -20°C for 60 minutes (or overnight for max yield).

-

Separation: Centrifuge at 13,000–15,000 x g for 15 minutes at 4°C.

-

Wash: Carefully remove supernatant. Add 500 µL of cold 80% Acetone (in water), vortex briefly to wash the pellet surface, and centrifuge again for 5 mins.

-

Why? This removes residual SOBS trapped in the hydration layer of the pellet.

-

-

Resolubilization: Air dry the pellet for 2-3 minutes (do not over-dry or it becomes insoluble). Dissolve in a chaotic buffer (e.g., 8M Urea or 6M Guanidine HCl) for MS analysis.

Protocol B: Hydrophobic Adsorption (Spin Columns)

Best for: Enzyme assays, ELISA, or when protein must remain folded.

The Mechanism: Uses a specialized resin (e.g., Pierce Detergent Removal Resin, Bio-Beads SM-2) with high affinity for hydrophobic octyl/benzene groups. The protein is excluded from the resin pores or flows past the ligands.

Step-by-Step Guide:

-

Equilibration: Place the spin column in a collection tube. Spin at 1,000 x g for 1 min to remove storage buffer. Wash 3x with your specific equilibration buffer (e.g., PBS).

-

Interaction: Apply the sample to the resin bed.

-

Critical: Ensure the sample volume does not exceed the resin capacity (usually 1:4 resin-to-sample ratio is minimal; 1:1 is better for high SOBS loads).

-

-

Incubation: Incubate at Room Temperature for 2–5 minutes .

-

Nuance: SOBS has a benzene ring. A slightly longer incubation (5 min) allows for pi-stacking interactions with the resin to stabilize.

-

-

Elution: Centrifuge at 1,000 x g for 2 minutes. Collect the flow-through.[1]

-

Verification: The flow-through contains your protein. The SOBS remains bound to the column.

Comparative Data: Efficiency vs. Recovery

| Method | SOBS Removal Efficiency | Protein Recovery | Pros | Cons |

| Acetone Precip. | >99% | 70–90% | Removes salts; Concentrates sample; MS compatible. | Denatures protein; Hard to resolubilize. |

| Spin Column | 90–95% | 85–95% | Preserves native structure; Fast. | Sample dilution possible; Costly; Residual detergent possible. |

| Dialysis | <50% (Poor) | >95% | Gentle. | Ineffective for SOBS (Micelles trapped); Very slow. |

| FASP | >99% | 60–80% | Gold standard for Proteomics. | Labor intensive; Requires specific filters. |

Troubleshooting & FAQs

Q1: I used Protocol A (Acetone), but I don't see a pellet.

-

Diagnosis: Protein concentration was likely too low (<50 µg/mL) or the pellet is transparent.

-

Fix: Add a co-precipitant like Glycogen (1 µL of 20 mg/mL) or linear polyacrylamide. These are MS-compatible and make the pellet visible. Ensure you added the NaCl (Step 2).

Q2: My A280 reading is still massive after cleaning.

-

Diagnosis: You likely still have trace SOBS.

-

The Science: The benzene ring in SOBS has a molar extinction coefficient (

) in the UV range. Even micromolar amounts can skew A280 readings. -

Fix: Do not use A280. Switch to a Bradford Assay (compatible with low detergent) or a BCA Assay (if you used Acetone precipitation, as BCA is compatible with the residual solvent but incompatible with reducing agents).

Q3: Can I use FASP (Filter Aided Sample Preparation) for SOBS?

-

Answer: Yes, absolutely.

-

Protocol: Load sample (in 8M Urea) onto a 10kDa or 30kDa MWCO filter. Spin. The Urea denatures the protein, breaking the SOBS-Protein hydrophobic bond. The SOBS monomers (MW ~300 Da) pass easily through the filter, while the protein is retained. Wash 2x with Urea buffer.

Q4: Why not just use dialysis?

-

Answer: Dialysis relies on diffusion. SOBS forms micelles (aggregates of 50–100 molecules). These micelles are often larger than the pore size of standard dialysis tubing (10–14 kDa MWCO). You will reach equilibrium where the micelles are stuck inside the bag with your protein.

Workflow Visualization: Acetone Precipitation Logic

Figure 2: Optimized workflow for removing SOBS via precipitation, highlighting the critical salt addition step.

References

-

Crowell, A. M., et al. (2013). Exclusion of detergents from protein samples prior to mass spectrometry analysis.[2][3][4]Analytical Chemistry .

-

Thermo Fisher Scientific. (n.d.). Remove detergent from protein samples - Technical Note.[2][4]

-

Feist, P., & Hummon, A. B. (2015). Proteomic challenges: Sample preparation techniques for microgram-quantity protein analysis from biological samples.International Journal of Molecular Sciences .

-

Botelho, D., et al. (2010). Top-down and bottom-up proteomics of SDS-containing solutions following mass-based separation.Journal of Proteome Research .

Sources

- 1. detergent removal | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]

- 2. Removal of sodium dodecyl sulfate from protein samples prior to matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Removal of detergents from protein digests for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electro-ultrafiltration to remove sodium dodecyl sulfate in proteins extracted for proteomics - RSC Advances (RSC Publishing) [pubs.rsc.org]

Controlling micelle size distribution of sodium 4-octylbenzenesulfonate

To: Research & Development Team From: Senior Application Scientist, Colloid & Interface Science Group Subject: Technical Guide: Controlling Micelle Size Distribution of Sodium 4-Octylbenzenesulfonate (NaOBS)

Technical Support Center: NaOBS Micelle Engineering

This guide serves as a dynamic troubleshooting and optimization manual for researchers working with Sodium 4-octylbenzenesulfonate (NaOBS). Unlike its longer-chain cousin (Sodium Dodecylbenzenesulfonate, SDBS), NaOBS presents unique challenges due to its shorter C8 alkyl tail, resulting in a higher Critical Micelle Concentration (CMC) and more dynamic, loosely packed aggregates.

Module 1: Formulation Parameters (The "Inputs")

Q1: I am using 5 mM NaOBS but cannot detect micelles via DLS. What is wrong? A: You are likely operating below the Critical Micelle Concentration (CMC). Unlike C12 surfactants (CMC ~1-2 mM), the C8 tail of NaOBS provides less hydrophobic driving force for aggregation.

-

The Science: The CMC of NaOBS is approximately 12.0 mM at 30°C. Below this threshold, the surfactant exists as monomers. You must operate significantly above this value to ensure stable micelle populations.

-

Recommendation: Increase your working concentration to 20–25 mM (approx. 2x CMC) to ensure a sufficient thermodynamic drive for self-assembly.[1]

Q2: How can I increase the micelle size without changing the surfactant concentration? A: You must modulate the ionic strength using an electrolyte (Salt Tuning).

-

The Science: NaOBS micelles are stabilized by the repulsion between negatively charged sulfonate headgroups. This repulsion limits the curvature and keeps micelles small (typically < 3 nm radius). Adding a 1:1 electrolyte like Sodium Chloride (NaCl) screens these charges (Debye screening), reducing headgroup repulsion and allowing the packing parameter (

) to increase. This leads to larger aggregation numbers ( -

Protocol: Titrate NaCl from 0 mM to 150 mM .

Q3: My solution is cloudy at room temperature. Is this a size distribution issue? A: This is likely a Krafft Point or solubility limit issue, not a micelle size issue.

-

The Science: While NaOBS is generally soluble, high salt concentrations or low temperatures can push the Krafft point (the temperature where solubility = CMC) above your working temperature. If

, the surfactant precipitates as hydrated crystals rather than forming micelles. -

Troubleshooting:

-

Warm the solution to 40°C. If it clears, you were below the Krafft point.

-

If it remains cloudy, you may have exceeded the solubility product (

) due to excess counterions (

-

Module 2: Process Control (The "Methods")

Q4: My Polydispersity Index (PDI) is consistently high (> 0.4). How do I fix this? A: High PDI in NaOBS systems is often an artifact of dust contamination or non-equilibrium states, rather than inherent micelle polydispersity.

-

The Science: NaOBS micelles are small and scatter light weakly (

). A single dust particle (r > 100 nm) scatters 10^6 times more light than a micelle, overwhelming the signal and artificially inflating the PDI. -

Protocol (The "Clean Build"):

-

Filter: Pass all stock solutions (water, buffer, salt) through a 0.22 µm PES filter before adding the surfactant.

-

Equilibrate: NaOBS micelles are dynamic. Allow the solution to equilibrate for 2 hours at the target temperature before measurement.

-

Q5: Can I use organic solvents to fine-tune the size? A: Use caution. Co-solvents like ethanol or ethylene glycol generally increase the CMC and break down micelles .

-

The Mechanism: Organic solvents reduce the interfacial tension between the hydrophobic tail and the bulk solvent, reducing the entropic penalty of the tail being in solution. This makes micellization less favorable, leading to smaller, more unstable aggregates or complete demicellization.

Module 3: Experimental Protocol & Visualization

Standardized Preparation Workflow (NaOBS)

| Parameter | Specification | Rationale |

| Surfactant | Sodium 4-octylbenzenesulfonate | C8 Tail; High water solubility.[1] |

| Target Conc. | 25 mM (0.73 wt%) | Ensures [Surfactant] > CMC (12 mM). |

| Solvent | Milli-Q Water (18.2 MΩ) | Minimizes background scattering.[1] |

| Salt (NaCl) | 0 – 100 mM | Tunes headgroup repulsion.[1] |

| Temp | 25°C - 30°C | Maintains solubility > Krafft point.[1] |

| Filtration | 0.22 µm (Hydrophilic) | Removes dust (critical for DLS).[1] |

Diagram 1: Mechanistic Control of Micelle Size

Caption: Causal pathway for controlling NaOBS micelle size. Salt addition screens electrostatic repulsion, permitting larger aggregation numbers (

Diagram 2: Troubleshooting Decision Tree

Caption: Decision tree for diagnosing common NaOBS formulation issues (Low concentration, Solubility limits, and Dust contamination).

References

-

Maneedaeng, A., Haller, K. J., Grady, B. P., & Flood, A. (2011).[3] Thermodynamic parameters and counterion binding to the micelle in binary anionic surfactant systems. Journal of Colloid and Interface Science, 356(2), 586-595. Link

-

Lindman, B., Puyal, M. C., Kamenka, N., Brun, B., & Gunnarsson, G. (1982). Micelle formation of ionic surfactants.[4][5][6][7] Tracer self-diffusion studies and theoretical calculations for sodium p-octylbenzenesulfonate. The Journal of Physical Chemistry, 86(9), 1702-1711. Link

-

Somasundaran, P., & Huang, L. (2000). Adsorption behavior of surfactant mixtures at solid-liquid interface. Advances in Colloid and Interface Science. Link

Sources

- 1. SODIUM 4-N-OCTYLBENZENESULFONATE | 6149-03-7 [chemicalbook.com]

- 2. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Overcoming aggregation issues with sodium 4-octylbenzenesulfonate at high concentrations

Introduction: The "Crossover" Challenge

Welcome to the technical support center for Sodium 4-octylbenzenesulfonate (SOBS). If you are accessing this guide, you are likely encountering unexpected turbidity, backpressure spikes in HPLC, or phase separation in your formulations.

The Core Issue: SOBS is unique because its hydrophobic tail (an octyl chain attached to a benzene ring) places it in a "crossover" zone between a hydrotrope (solubility enhancer) and a true surfactant .[1]

-

At low concentrations (< 5 mM): It acts as a monomeric ion-pairing reagent.[1]

-

At high concentrations (> 15-20 mM): It forms micelles (aggregates).[1]

-

In the presence of salts or organic solvents: It exhibits a sharp Krafft Point transition, leading to immediate precipitation.[1]

This guide moves beyond basic datasheets to address the thermodynamics driving these failures and provides self-validating protocols to fix them.

Module 1: Diagnostic Framework (The Physics of Failure)